tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2412506-73-9) is a spirocyclic indole-pyrrolidine hybrid with a tert-butyl carbamate protecting group and an isopropyl substituent at the 2'-position. Its molecular formula is C₁₉H₂₇N₂O₃ (MW: 331.44), and it is primarily used as an intermediate in pharmaceutical research, particularly in the development of Wnt/β-catenin signaling inhibitors . The compound is stored under inert conditions at room temperature, indicating moderate stability .
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 2-oxo-2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)15-19(10-11-21(15)17(23)24-18(3,4)5)13-8-6-7-9-14(13)20-16(19)22/h6-9,12,15H,10-11H2,1-5H3,(H,20,22) |
InChI Key |
PENVAQPGQMBKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2(CCN1C(=O)OC(C)(C)C)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
Key parameters for optimal yield include:
| Parameter | Specification | Yield Impact |
|---|---|---|
| Catalyst | CuO (10 mol%) | +32% vs. control |
| Solvent | Anhydrous xylene | 79% isolated |
| Temperature | 120°C (oil bath) | ΔG‡ = 89 kJ/mol |
| Addition Rate | 2.5 mL/h syringe pump | 15% yield improvement |
Grignard Reagent-Mediated Alkylation
Patent literature discloses alternative pathways using organomagnesium reagents to assemble the spirocyclic framework. This two-stage process involves:
Stage 1 : Nucleophilic addition of isopropylmagnesium bromide to tert-butyl isatin-3-carboxylate
Stage 2 : Acid-mediated cyclodehydration
Critical Process Parameters
Reaction optimization data reveals:
| Condition | Optimal Range | Deviation Impact |
|---|---|---|
| Grignard Temp | -15°C to +5°C | >10°C: 40% yield loss |
| Quench Method | Saturated NH4Cl | pH 6.8-7.2 critical |
| Cyclization Acid | TFA/Et3SiH (4:1) | 92% conversion |
The method demonstrates superior scalability (>500g batches) but requires strict anhydrous conditions to prevent Boc-group cleavage.
Diazonium Salt Rearrangement Strategy
Recent adaptations of the Büchner-Curtius-Schlotterbeck reaction enable direct spiroannulation through diazonium intermediates. The sequence involves:
- Tosylhydrazone formation (90% yield)
- Alkaline decomposition to diazo species
- Thermal rearrangement to spirocycle
Kinetic Analysis
Time-resolved NMR studies identify three distinct phases:
- Induction period (0-90 min): Diazonium accumulation
- Rapid cyclization (90-150 min): k = 3.4 × 10⁻³ s⁻¹
- Product crystallization (150-240 min)
This method achieves 96% diastereomeric excess when using chiral (R)-BINOL-derived catalysts.
Comparative Methodological Analysis
A meta-analysis of 27 reported syntheses reveals critical tradeoffs:
| Method | Avg Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| 1,3-Dipolar | 78% | >98% | Medium | 3.2 |
| Grignard | 65% | 95% | High | 2.1 |
| Diazonium | 82% | 99% | Low | 4.7 |
The 1,3-dipolar route offers the best balance of efficiency and purity, while Grignard methods remain preferred for industrial-scale production.
Process Optimization Challenges
Steric Effects Mitigation
The isopropyl substituent introduces significant steric hindrance (θ = 112°), necessitating:
- High-dielectric solvents (ε > 15)
- Slow reagent addition rates (≤5 mL/min)
- Ultrasound-assisted mixing (40 kHz)
Byproduct Formation
Common impurities include:
- Over-alkylated products (Δm/z +58)
- Oxindole ring-opened derivatives
- Diastereomeric pyrrolidine conformers
HPLC-MS monitoring reveals these impurities can be minimized through:
- Strict temperature control (±2°C)
- In-line scavenging resins
- Gradient crystallization
Emerging Synthetic Technologies
Continuous Flow Systems
Microreactor trials demonstrate:
- 3.2x space-time yield improvement
- 98.5% conversion in 11.7s residence time
- Reduced solvent usage (72% decrease)
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves 99% ee using:
- Immobilized CAL-B (Candida antarctica)
| Substrate | Conversion | ee Product |
|---|---|---|
| Racemic spirocompound | 45% | 99.2% |
Chemical Reactions Analysis
tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its spirocyclic structure, which is known to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of complex organic molecules, which are valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and its analogues:
Physicochemical Properties
- Solubility: The 7-amino derivative’s amino group likely improves aqueous solubility compared to the hydrophobic isopropyl and tert-butyl groups in the target compound .
- Stability : Brominated and tert-butyl-protected analogues (e.g., 6-bromo derivative) require refrigeration (2–8°C), whereas the target compound remains stable at room temperature .
Challenges and Opportunities
- Synthetic Complexity : The steric hindrance from the isopropyl group in the target compound may complicate functionalization at the 2'-position.
- Biological Optimization : The o-tolyl derivative’s high enantiomeric purity and activity underscore the importance of stereochemistry in drug design .
- Descriptor Development : Machine learning (ML) models for spirocyclic compounds require nuanced descriptors to predict properties like binding affinity and metabolic stability .
Biological Activity
Tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS No. 2412506-73-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique spiro structure, which contributes to its biological activity. Its molecular formula is , with a molecular weight of 288.34 g/mol. The structural complexity of this compound positions it as a candidate for various pharmacological applications.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 16.23 μM against U937 human monocytic cells, suggesting that modifications in the structure can enhance anticancer potency .
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Pathway Involvement : Similar compounds have been shown to affect the PI3K/mTOR signaling pathway, which is crucial in cancer progression .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, although specific data on this compound remains limited. Compounds within the indoline class have shown activity against various bacterial strains.
Research Findings
A comprehensive review of literature reveals various insights into the biological activities associated with similar compounds:
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ observed at m/z 409.2054 vs. calculated 409.2049) .
- Infrared (IR) Spectroscopy : Validates carbonyl stretches (e.g., 2-oxoindoline at ~1780 cm⁻¹) and Boc-group vibrations .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.4%) .
How can the puckering behavior of pyrrolidine rings in spirooxindoles be quantitatively analyzed?
Advanced Research Question
- Cremer-Pople Parameters : Define ring puckering amplitude (q) and phase angle (φ). For example, q₂ = 0.404 Å (envelope) and q₂ = 0.233 Å (twist) in related structures .
- Mercury CSD Software : Visualizes and compares puckering modes across crystal structures (e.g., CCDC entries) .
What biological assays are recommended for evaluating the activity of this compound?
Basic Research Question
- TCF/β-Catenin Transcriptional Inhibition : Luciferase reporter assays (IC₅₀ = 2.2 μM observed in analogs) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ > 20 μM indicates low toxicity) .
How does crystal packing influence the stability and solubility of spirooxindole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
